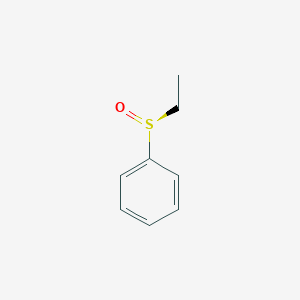
(S)-(Ethylsulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(Ethylsulfinyl)benzene is an organic compound with the molecular formula C8H10OS. It is characterized by the presence of an ethylsulfinyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Ethylsulfinyl)benzene typically involves the oxidation of ethylsulfanylbenzene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(Ethylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide to the corresponding sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Ethylsulfonylbenzene.
Reduction: Ethylsulfanylbenzene.
Substitution: Nitroethylsulfinylbenzene, halogenated ethylsulfinylbenzene.
Applications De Recherche Scientifique
(S)-(Ethylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (S)-(Ethylsulfinyl)benzene involves its interaction with specific molecular targets. The sulfoxide group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylsulfanylbenzene: The reduced form of (S)-(Ethylsulfinyl)benzene.
Ethylsulfonylbenzene: The oxidized form of this compound.
Methylsulfinylbenzene: A similar compound with a methyl group instead of an ethyl group
Uniqueness
This compound is unique due to its specific sulfoxide functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications, distinguishing it from its similar counterparts .
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
[(S)-ethylsulfinyl]benzene |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/t10-/m0/s1 |
Clé InChI |
DUVLJBQCIZCUMW-JTQLQIEISA-N |
SMILES isomérique |
CC[S@](=O)C1=CC=CC=C1 |
SMILES canonique |
CCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















